N-(3-chloro-2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine
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Overview
Description
N-(3-chloro-2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyrimidine and α-haloketones.
Substitution reactions:
Final coupling: The final step often involves coupling the substituted imidazo[1,2-a]pyrimidine with the desired amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chloro and morpholinyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyrimidines with various functional groups.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various cellular pathways, leading to the desired therapeutic effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-2-phenylimidazo[1,2-a]pyrimidin-3-amine
- N-(3-chloro-2-methylphenyl)-2-[4-(piperidin-1-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine
- N-(3-chloro-2-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrimidin-3-amine
Uniqueness
N-(3-chloro-2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine is unique due to the presence of the morpholinyl group, which can enhance its solubility and bioavailability. This structural feature may also contribute to its specific interactions with molecular targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C23H22ClN5O |
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Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C23H22ClN5O/c1-16-19(24)4-2-5-20(16)26-22-21(27-23-25-10-3-11-29(22)23)17-6-8-18(9-7-17)28-12-14-30-15-13-28/h2-11,26H,12-15H2,1H3 |
InChI Key |
KXQHSSVFVNTNOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)N5CCOCC5 |
Origin of Product |
United States |
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